4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis. It is used in the application of light-emitting diodes and photovoltaic devices .
Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is characterized by a benzothiadiazole ring with bromine atoms and dodecyloxy groups attached . The exact structure would require more specific data or a visual representation.Scientific Research Applications
1. Organic Electronics and Photovoltaics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole and its derivatives have been investigated for their potential in organic electronics, particularly in photovoltaic applications. For example, a study by Xu et al. (2016) designed donor–acceptor alternating polymers incorporating derivatives of benzo[c][1,2,5]thiadiazole for organic photovoltaics. These polymers displayed strong absorptions and were suitable for bulk-heterojunction solar cells, achieving a maximum power conversion efficiency of 6.27% (Xu et al., 2016).
2. Molecular Self-Assembly
The solvent-dependent self-assembly of derivatives of 4,7-dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole on surfaces has been a subject of research. Zha et al. (2013) explored how solvents affect the molecular self-assembly of these compounds on graphite surfaces. This research has implications for the design of nanostructured materials (Zha et al., 2013).
3. Liquid Crystalline Properties
Compounds with long alkyl chains, like 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, derived from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, have been studied for their liquid crystalline properties. Chmovzh et al. (2021) synthesized such derivatives and analyzed their structure, highlighting the potential of these compounds in liquid crystal technology (Chmovzh et al., 2021).
4. Biomolecule Interactive Studies
Derivatives of benzo[c][1,2,5]thiadiazole have also been studied for their interactions with biomolecules. Neto et al. (2020) synthesized new hybrid molecules containing benzo[c][1,2,5]thiadiazole and investigated their interactions with DNA and human serum albumin, providing insights into their potential biomedical applications (Neto et al., 2020).
5. Optoelectronic Properties
Research has also focused on the optoelectronic properties of materials based on benzo[c][1,2,5]thiadiazole derivatives. A study by Boudebous et al. (2008) revealed that these compounds, due to their electron-poor macrocycles, are significant for the design of optoelectronic devices (Boudebous et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXEQCMUYXONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744161 | |
Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole | |
CAS RN |
1313876-00-4 | |
Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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